2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro- 2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro- SR14150 is a high-affinity NOP receptor partial agonist.
Brand Name: Vulcanchem
CAS No.: 709024-69-1
VCID: VC0543778
InChI: InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
SMILES: C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol

2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-

CAS No.: 709024-69-1

Cat. No.: VC0543778

Molecular Formula: C21H30N2O

Molecular Weight: 326.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro- - 709024-69-1

Specification

Description SR14150 is a high-affinity NOP receptor partial agonist.
CAS No. 709024-69-1
Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
IUPAC Name 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one
Standard InChI InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
Standard InChI Key KQVCYNWOQKXISA-UHFFFAOYSA-N
SMILES C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Canonical SMILES C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator